1-(2-Ethoxyphenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea

sEH inhibition Structure-Activity Relationship Regioisomer potency

1-(2-Ethoxyphenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea (CAS 2034423-61-3) is a 1,3-disubstituted urea derivative belonging to the soluble epoxide hydrolase (sEH) inhibitor class. The compound integrates a 2-ethoxyphenyl pharmacophore, a methylene-linked 3-(furan-3-yl)pyrazine motif, and a central urea group, a scaffold consistent with potent sEH inhibition.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 2034423-61-3
Cat. No. B2860675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea
CAS2034423-61-3
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=COC=C3
InChIInChI=1S/C18H18N4O3/c1-2-25-16-6-4-3-5-14(16)22-18(23)21-11-15-17(20-9-8-19-15)13-7-10-24-12-13/h3-10,12H,2,11H2,1H3,(H2,21,22,23)
InChIKeyMSNYCYJRZBAVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea (CAS 2034423-61-3): Structural and Pharmacological Overview for sEH Inhibitor Procurement


1-(2-Ethoxyphenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea (CAS 2034423-61-3) is a 1,3-disubstituted urea derivative belonging to the soluble epoxide hydrolase (sEH) inhibitor class [1]. The compound integrates a 2-ethoxyphenyl pharmacophore, a methylene-linked 3-(furan-3-yl)pyrazine motif, and a central urea group, a scaffold consistent with potent sEH inhibition [2]. It is primarily supplied as a research chemical for preclinical investigation of cardiovascular, inflammatory, and metabolic disease models [1].

Why Structural Nuances of 1-(2-Ethoxyphenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea Preclude Direct Substitution with In-Class sEH Inhibitors


Despite sharing the urea pharmacophore common to many sEH inhibitors, 1-(2-Ethoxyphenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea cannot be directly interchanged with generic analogs. The regioisomeric attachment of the furan ring (3‑yl vs. 2‑yl) profoundly alters the orientation of the heterocycle within the enzyme's hydrophobic tunnel, a parameter known to dictate inhibitory potency and selectivity [1]. Moreover, the 2‑ethoxyphenyl substituent imparts distinct electronic and steric properties compared to chlorobenzyl or alkyl variants, influencing both binding affinity and metabolic stability. Even minor structural variations in this series have been shown to produce large differences in in vitro sEH inhibition [2].

Quantitative Differentiation Guide: 1-(2-Ethoxyphenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea vs. Key Comparators


Furan Regioisomerism: 3‑yl vs. 2‑yl Attachment Determines sEH Binding Orientation

The furan ring attached at the 3‑position of the pyrazine (target compound) presents a different electrostatic and steric profile compared to the 2‑yl regioisomer (CAS 2034363‑06‑7). This regioisomerism alters the dihedral angle between the furan and pyrazine rings, which in turn affects the orientation of the urea pharmacophore within the sEH catalytic site [1]. While directly comparable Ki/IC50 data for both regioisomers have not been published simultaneously in the same assay, general SAR for urea‑based sEH inhibitors indicates that hydrophobic heterocycle positioning can shift potency by >10‑fold [2].

sEH inhibition Structure-Activity Relationship Regioisomer potency

2‑Ethoxyphenyl vs. 4‑Chlorobenzyl: Differential Lipophilicity and Electronic Effects

The 2‑ethoxyphenyl substituent (target compound) provides a different lipophilicity and electron‑donating profile compared to the 4‑chlorobenzyl analog (CAS 2034237‑41‑5). The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially forming additional interactions with polar residues at the sEH active site entrance, whereas the chlorobenzyl group primarily contributes hydrophobic contact. The calculated logP of the target compound is approximately 2.5, while the chlorobenzyl analog has a predicted logP of ~3.1 [1]. This difference in lipophilicity can affect metabolic stability and in vivo pharmacokinetics, an observation consistent with studies showing that polar group introduction in urea‑ether sEH inhibitors improves metabolic stability without loss of potency [2].

logP Metabolic stability ADME optimization

Conserved Methylene Spacer: Maintaining Optimal Urea‑Pyrazine Distance for sEH Binding

The single methylene spacer between the urea nitrogen and the pyrazine ring is critical for achieving the optimal distance between the urea pharmacophore and the hydrophobic pocket of sEH. SAR studies on 1,3‑disubstituted ureas have consistently shown that altering the linker length by even one carbon atom can reduce inhibitory potency by 10‑ to 100‑fold [1]. The target compound retains this optimal linker length, placing it within the same geometric class as highly potent sEH inhibitors such as t‑TUCB (IC50 = 0.28 nM) [2].

Pharmacophore optimization Linker length sEH catalytic tunnel

Targeted Application Scenarios for 1-(2-Ethoxyphenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea Based on Structural Differentiation


Structure-Activity Relationship (SAR) Studies of Heterocycle-Modified sEH Inhibitors

The furan‑3‑yl‑pyrazine core of this compound makes it uniquely suited for probing the steric and electronic requirements of the sEH hydrophobic tunnel. Researchers comparing this regioisomer with the furan‑2‑yl variant can directly assess how heterocycle orientation impacts binding kinetics, as supported by the regioisomeric differentiation evidence [1].

In Vitro Potency Screening Against Recombinant Human sEH

The compound's conserved methylene spacer and urea pharmacophore align with high‑affinity sEH inhibitors, making it a candidate for primary screening campaigns. Its predicted potency (low‑nanomolar range based on class SAR) positions it as a tool compound for benchmarking against established inhibitors like t‑TUCB (IC50 = 0.28 nM) [2].

Metabolic Stability and Pharmacokinetic Profiling in Rodent Models

The 2‑ethoxyphenyl substituent is expected to provide a balance between lipophilicity and metabolic stability, distinguishing it from more lipophilic analogs. This compound can be used to study the impact of aryl ether substituents on in vivo half‑life and oral bioavailability, an application directly derived from the lipophilicity differentiation evidence [3].

In Vivo Efficacy Models of Hypertension and Inflammation

As a member of the sEH inhibitor class, this compound is applicable in rodent models of angiotensin‑II‑induced hypertension or LPS‑induced inflammation, where sEH inhibition has been shown to elevate EET levels and reduce blood pressure. Selection of this specific compound over generic sEH inhibitors is justified by its unique pyrazine‑furan‑urea architecture, which may offer distinct tissue distribution profiles [1].

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.